molecular formula C11H15N3O4 B14033819 (R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid

(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid

Cat. No.: B14033819
M. Wt: 253.25 g/mol
InChI Key: YPHGGCCRLAMYIS-MRVPVSSYSA-N
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Description

(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid is a chiral heterocyclic compound featuring a pyrrolopyrazole core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. Its structure combines a bicyclic pyrrolopyrazole system, which is a fused five-membered ring containing two nitrogen atoms, with a Boc group at the 5-position and a carboxylic acid at the 4-position. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for designing protease inhibitors or kinase-targeting drugs due to its rigid scaffold and stereochemical specificity .

The Boc group serves to protect the amine functionality during synthetic steps, while the carboxylic acid enables further derivatization via coupling reactions. The (R)-configuration at the stereocenter is critical for biological activity, as enantiomeric purity often dictates binding affinity in drug-receptor interactions .

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

(4R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-5-7-6(4-12-13-7)8(14)9(15)16/h4,8H,5H2,1-3H3,(H,12,13)(H,15,16)/t8-/m1/s1

InChI Key

YPHGGCCRLAMYIS-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C([C@@H]1C(=O)O)C=NN2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1C(=O)O)C=NN2

Origin of Product

United States

Preparation Methods

Core Formation via Cyclization and Pyrazole Construction

  • The bicyclic core is commonly formed by cyclization reactions starting from substituted pyrazole precursors or amino acid derivatives.
  • For example, glycine derivatives have been used as starting materials, undergoing esterification, amine protection (Boc), and cyclization to form the tetrahydropyrrolo[3,4-C]pyrazole scaffold with high stereochemical control.

Protection of Amino Group with Tert-butoxycarbonyl (Boc)

  • The tert-butoxycarbonyl group is introduced using standard Boc-protection protocols, typically by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • This step is crucial to protect the amine functionality during subsequent transformations and to improve compound stability.

Enantioselective Synthesis and Resolution

  • The (R)-enantiomer can be obtained via asymmetric synthesis routes or by chiral resolution techniques such as chiral HPLC.
  • Chiral separation has been reported using Chiralcel OJ-H columns with solvent systems like n-hexane: ethanol: diethylamine (88:12:0.1) to isolate stereoisomers effectively.

Representative Synthetic Procedure Example

Step Reaction Conditions Yield Notes
1 Boc-protection of amino intermediate Boc2O, base, room temperature >90% Standard amine protection
2 Cyclization to form tetrahydropyrrolo[3,4-C]pyrazole core Acid or base catalysis, solvent-dependent Variable Key step for bicyclic formation
3 Hydrolysis of ester to carboxylic acid NaOH aqueous solution, room temperature ~26% (reported) Low yield, challenging isolation
4 Purification Preparative liquid chromatography or crystallization Variable Critical for purity and recovery
5 Chiral resolution Chiral HPLC (Chiralcel OJ-H) High enantiomeric purity Necessary for (R)-enantiomer isolation

Challenges and Optimization Notes

  • The hydrolysis step to obtain the free acid is often problematic due to solubility and purification difficulties, leading to low yields and high solvent consumption.
  • Use of explosive or toxic reagents such as ethyl diazoacetate and 3-butyne-2-ketone in some synthetic routes raises safety and environmental concerns.
  • Transition metal catalysts (e.g., InCl3) have been employed but generate industrial waste requiring costly treatment.
  • Alternative synthetic methods focus on minimizing hazardous reagents and improving scalability.
  • Enantioselective synthesis or resolution is essential for biological activity but adds complexity and cost.

Comparative Analysis of Preparation Methods

Method Aspect Traditional Route Improved Route Remarks
Starting Materials Simple amino acids (e.g., glycine) Same Readily available
Protection Boc protection standard Same Well-established
Core Formation Cyclization with metal catalysts Cyclization under milder conditions Metal catalysts pose waste issues
Hydrolysis Aqueous base, low yield Modified conditions, better purification Yield improvement needed
Purification Liquid chromatography, crystallization Chiral HPLC for enantiomers Essential for purity and stereochemistry
Safety Use of explosive/toxic reagents Avoidance of hazardous reagents Important for industrial scale

Summary of Key Research Findings

  • The compound is synthesized through multi-step routes involving ester hydrolysis, Boc protection, and cyclization to form the bicyclic core.
  • Hydrolysis of esters to carboxylic acids is a critical bottleneck with reported low yields and purification challenges.
  • Chiral separation techniques such as chiral HPLC are effective for isolating the (R)-enantiomer with high purity.
  • Industrial applicability demands optimization to reduce hazardous reagents, improve yields, and streamline purification.
  • Patents describe the compound as part of larger pharmaceutical development efforts targeting enzymes relevant in cancer and metabolic diseases.

Chemical Reactions Analysis

Types of Reactions

®-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound belongs to a broader class of nitrogen-containing heterocycles. Below is a comparison with two closely related compounds:

Feature (R)-5-(Boc)-Tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic Acid N-(Tert-butylphenylmethylene)-3-methylglutamic Acid tert-Butyl Ester 2-Tertiaryamino-5-methyloxazole-4-carboxylates
Core Structure Pyrrolopyrazole (fused 5/5 bicyclic) Pyrroline (5-membered unsaturated ring) Oxazole (5-membered, 1 O, 1 N)
Functional Groups Boc, carboxylic acid Boc, methyl ester, phenylmethylene Tertiary amine, methyl ester
Stereochemical Control (R)-configuration at chiral center (2R,3R) configuration via chiral catalyst (indanol bisoxazoline) Not explicitly reported
Synthetic Method Likely involves Boc protection and cyclization Base-catalyzed 1,4-addition with chiral catalyst Reduction of esters (e.g., LiAlH4)
Applications Pharmaceutical intermediate Precursor for stable isotope-labeled amino acids (e.g., pyrrolysine) Biological activity screening (unspecified)
Key Observations:
  • Pyrrolopyrazole vs.
  • Boc Protection : All three compounds utilize tert-butyl groups for protection, but the Boc group in the target compound is specifically positioned to stabilize the amine during synthesis .
  • Stereoselectivity: The (R)-configuration in the target compound and the (2R,3R)-configuration in the pyrroline derivative highlight the importance of chiral catalysts (e.g., indanol bisoxazoline) for achieving enantiomeric excess .

Pharmacological and Industrial Relevance

  • The target compound’s carboxylic acid group distinguishes it from ester or Boc-protected analogues, enabling direct conjugation in drug development (e.g., prodrug formulations).
  • Compared to oxazole derivatives, the pyrrolopyrazole scaffold may exhibit improved metabolic stability due to reduced ring strain and enhanced hydrogen-bonding capacity .

Research Findings and Implications

  • Stability : The Boc group enhances solubility and stability during synthesis, a feature shared with the tert-butylphenylmethylene glutamic acid derivative in .

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